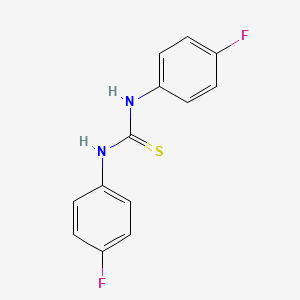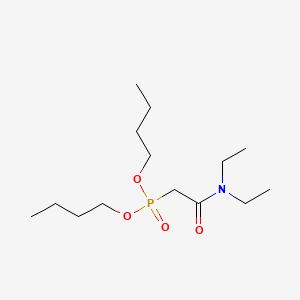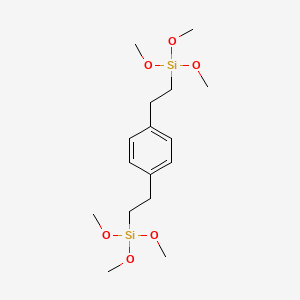
1,4-双(三甲氧基硅烷乙基)苯
描述
1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE is a specialty chemical compound with the molecular formula C16H30O6Si2This compound is primarily used as a silane coupling agent, which helps in improving the adhesion between organic polymers and inorganic materials .
科学研究应用
1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and composites.
Biology: Employed in the functionalization of biomolecules and surfaces for bioassays.
Medicine: Investigated for its potential in drug delivery systems and medical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE typically involves the reaction of 1,4-bis(chloromethyl)benzene with trimethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and minimize impurities .
化学反应分析
Types of Reactions
1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE undergoes various types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.
Condensation: It can undergo condensation reactions with other silanes to form cross-linked networks.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Other silanes or silanols, typically under acidic or basic conditions.
Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Condensation: Cross-linked siloxane networks.
Substitution: Functionalized silanes with different organic groups.
作用机制
The primary mechanism of action of 1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE involves the formation of siloxane bonds through hydrolysis and condensation reactions. These reactions result in the formation of a stable, cross-linked network that enhances the adhesion between different materials. The compound can also interact with various molecular targets, such as hydroxyl groups on surfaces, to form strong covalent bonds .
相似化合物的比较
Similar Compounds
Trimethoxy(2-phenylethyl)silane: Similar in structure but with a phenylethyl group instead of a bis(trimethoxysilylethyl)benzene structure.
Trimethoxyphenylsilane: Contains a phenyl group instead of a bis(trimethoxysilylethyl)benzene structure.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Contains a bicyclic structure instead of a bis(trimethoxysilylethyl)benzene structure.
Uniqueness
1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE is unique due to its bis(trimethoxysilylethyl)benzene structure, which provides enhanced cross-linking capabilities and improved adhesion properties compared to other similar compounds. This makes it particularly useful in applications requiring strong and durable bonds .
属性
IUPAC Name |
trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O6Si2/c1-17-23(18-2,19-3)13-11-15-7-9-16(10-8-15)12-14-24(20-4,21-5)22-6/h7-10H,11-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFQBSQRZKWGGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=C(C=C1)CC[Si](OC)(OC)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
167114-69-4 | |
| Record name | Benzene, 1,4-bis[2-(trimethoxysilyl)ethyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167114-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50373514 | |
| Record name | Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58298-01-4 | |
| Record name | Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE (BTB) contribute to the creation of alkali-resistant water-repellent thin films?
A1: BTB plays a crucial role in forming a three-dimensional polymer network within the film structure when used in conjunction with fluoroalkylmethoxysilane via the sol-gel method []. The ethyl groups present in BTB molecules, particularly those close to the siloxane bonds, act as a shield, hindering the approach and subsequent attack of OH- ions on the siloxane bonds. This protective mechanism effectively enhances the film's resistance to alkaline degradation, making it suitable for applications like inkjet printer heads where exposure to alkaline inks is common.
Q2: How is 1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE utilized in the development of materials for selective adsorption of nitroaromatic compounds?
A3: BTB is a crucial building block for creating periodic mesoporous organosilicas (PMOs) with enhanced selectivity for nitroaromatic compounds like trinitrotoluene (TNT) []. Incorporating BTB into the PMO structure alongside 1,2-bis(trimethoxysilyl)ethane helps to improve structural characteristics and provides sites for further modification. The material's selectivity can be further enhanced through molecular imprinting, a technique where the pore surfaces are tailored to recognize and bind specific target molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


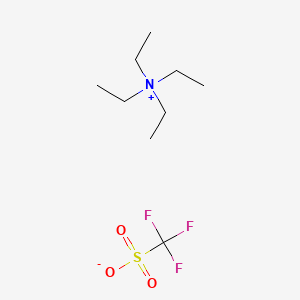
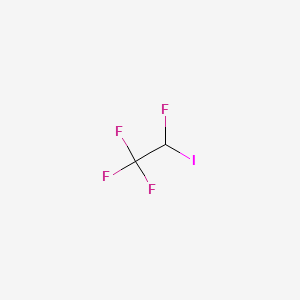
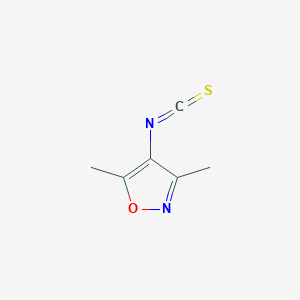
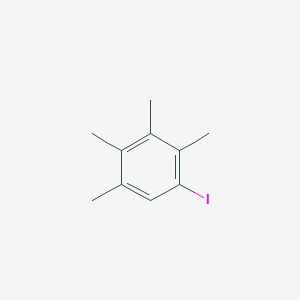
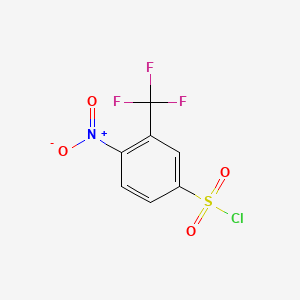


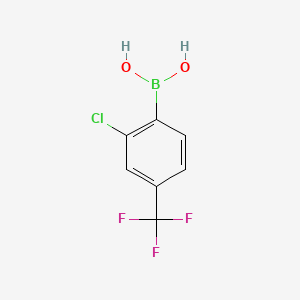
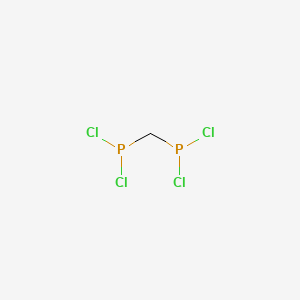
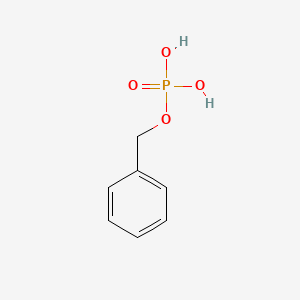
![(5-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B1586480.png)

